

# Application Notes and Protocols for Immunohistochemical Staining of CCR4

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Compound of Interest		
Compound Name:	CCR4 antagonist 4	
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## Introduction

C-C Motif Chemokine Receptor 4 (CCR4), also known as CD194, is a G protein-coupled receptor that plays a crucial role in leukocyte trafficking. Its primary ligands are CCL17 (TARC) and CCL22 (MDC). The interaction between CCR4 and its ligands mediates the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation and tumors. Consequently, CCR4 is implicated in a range of physiological and pathological processes, including allergic inflammatory diseases like atopic dermatitis and asthma, as well as in the tumor microenvironment of various cancers. Its expression on tumor cells, particularly in T-cell malignancies, has made it a significant target for immunotherapy. For instance, Mogamulizumab, an anti-CCR4 monoclonal antibody, is used in the treatment of adult T-cell leukemia/lymphoma (ATL). Accurate detection and quantification of CCR4 expression in tissue samples by immunohistochemistry (IHC) are therefore critical for both basic research and clinical applications, including patient stratification and monitoring of therapeutic response.

# Data Presentation: Quantitative Analysis of CCR4 Expression

The following tables summarize the expression of CCR4 in various human tissues as determined by immunohistochemistry. Scoring methods often involve assessing both the percentage of positive cells and the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+



for moderate, and 3+ for strong staining). The H-score, a combined score, is calculated as: H-score =  $(1 \times \%)$  of weakly stained cells +  $(2 \times \%)$  of moderately stained cells +  $(3 \times \%)$  of strongly stained cells, with a range of 0 to 300.[1][2]

Table 1: CCR4 Expression in Normal Human Tissues

Tissue	Cell Type	Staining Pattern	Expression Level	Reference
Tonsil	Subset of lymphoid cells	Cytoplasmic	Moderate to Strong	[3]
Lymph Node	Interfollicular T cells	Cytoplasmic	Low to Moderate	
Skin	Infiltrating lymphocytes	Cytoplasmic/Me mbranous	High	[4]
Lung	Infiltrating lymphocytes	Cytoplasmic/Me mbranous	Low	[4]
Synovial Fluid	Infiltrating lymphocytes	Cytoplasmic/Me mbranous	Low	[4]
Intestine	Lymphocytes	Not detected	Negative	[4]
Thymus	Thymocytes	Cytoplasmic	Positive	[5]

Table 2: CCR4 Expression in Diseased Tissues (Cancer)



Cancer Type	Number of Cases	Percentage of Positive Cases (%)	Staining Intensity	Scoring Method	Reference
Adult T-cell Leukemia/Ly mphoma (ATL)	103	88.3	Variable	Percentage of positive cells	[6]
ATL (N- terminus IHC)	92	97.8 (Scores 1-3+)	0, 1+, 2+, 3+	Intensity Score	[7]
ATL (C- terminus IHC)	92	95.7 (Scores 1-3+)	0, 1+, 2+, 3+	Intensity Score	[7]
Angioimmuno blastic T-cell Lymphoma	23	34.8	Not specified	Not specified	[6]
Mycosis Fungoides (in transformatio n)	17	41.2	Not specified	Not specified	[6]
Peripheral T- cell Lymphoma, unspecified	Not specified	Variable	Not specified	Not specified	[6]
Node- negative Gastric Cancer	108	73.1	Weak to Strong	Intensity Score (-, +, ++, +++)	
Prostate Cancer	36	Increased vs. Normal	-, +, ++, +++	Intensity Score	

# **Experimental Protocols**



This section provides a detailed protocol for chromogenic immunohistochemical staining of CCR4 on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

#### **Materials**

- Primary Antibody: Anti-CCR4 antibody validated for IHC (See vendor recommendations for appropriate dilution).
- Secondary Antibody: Biotinylated secondary antibody corresponding to the host species of the primary antibody.
- Detection System: Avidin-Biotin Complex (ABC) or polymer-based horseradish peroxidase (HRP) system.
- Chromogen: 3,3'-Diaminobenzidine (DAB).
- Antigen Retrieval Solution: Sodium Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0).
- Blocking Solution: 5% normal serum from the same species as the secondary antibody in PBS.
- Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
- Deparaffinization and Rehydration Solutions: Xylene and graded ethanol series (100%, 95%, 70%).
- Counterstain: Hematoxylin.
- Mounting Medium: Aqueous or permanent mounting medium.
- Positive Control Tissue: Tonsil or a known CCR4-positive tumor tissue.
- Negative Control: Omit primary antibody or use an isotype control antibody.

### **Procedure**

Deparaffinization and Rehydration:

## Methodological & Application



- Immerse slides in two changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in distilled water.
- Antigen Retrieval:
  - Immerse slides in pre-heated antigen retrieval solution.
  - Heat the slides in a microwave, pressure cooker, or water bath. For microwave heating,
     bring to a boil and then maintain at a sub-boiling temperature for 10-20 minutes.
  - Allow slides to cool at room temperature for 20-30 minutes.
  - Rinse slides with PBS.
- Peroxidase Block:
  - Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse slides with PBS.
- Blocking:
  - Incubate slides with the blocking solution for 30-60 minutes at room temperature in a humidified chamber.
- Primary Antibody Incubation:
  - Dilute the primary anti-CCR4 antibody to its optimal concentration in antibody diluent.
  - Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.



- Secondary Antibody Incubation:
  - Rinse slides three times with PBST for 5 minutes each.
  - Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
- Detection:
  - Rinse slides three times with PBST for 5 minutes each.
  - Apply the ABC reagent or HRP-polymer and incubate for 30 minutes at room temperature (follow manufacturer's instructions).
  - Rinse slides three times with PBST for 5 minutes each.
- Chromogen Application:
  - Apply the DAB chromogen solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
  - Rinse slides with distilled water to stop the reaction.
- Counterstaining:
  - Counterstain with hematoxylin for 30-60 seconds.
  - "Blue" the sections in running tap water.
- Dehydration and Mounting:
  - Dehydrate the slides through graded ethanol series (70%, 95%, 100%).
  - Clear in xylene.
  - Coverslip with a permanent mounting medium.

## **Mandatory Visualizations**



## **Experimental Workflow**

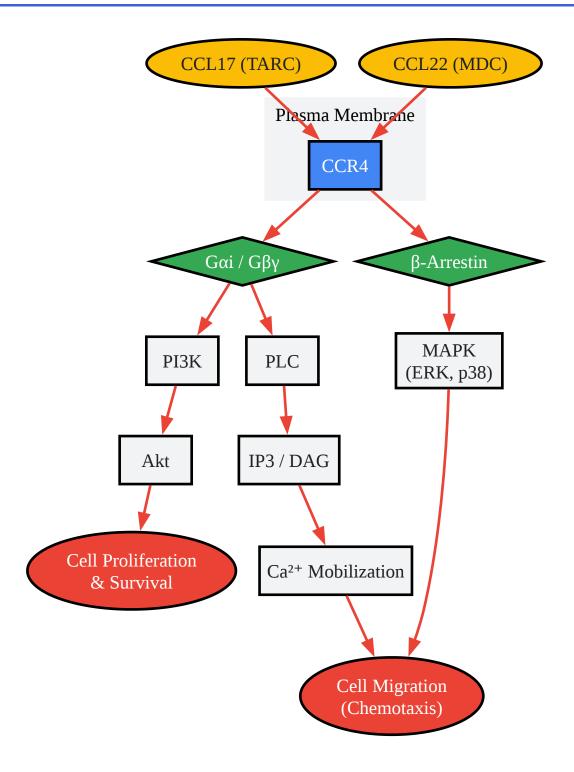


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Figure 1: Immunohistochemistry workflow for CCR4 staining in FFPE tissues.

## **CCR4 Signaling Pathway**





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Figure 2: Simplified CCR4 signaling pathway upon ligand binding.

## **Interpretation of Results**

 Positive Staining: A brown precipitate (from DAB) indicates the presence of the CCR4 antigen. The localization is typically cytoplasmic and/or membranous.



- Negative Staining: Absence of brown staining in the presence of an adequate counterstain.
- Controls:
  - The positive control tissue should show appropriate staining in the expected cell types.
  - The negative control (no primary antibody) should be free of staining.

**Troubleshooting** 

Problem	Possible Cause	Suggested Solution
No or Weak Staining	Inactive primary antibody	Use a fresh antibody aliquot; verify storage conditions.
Inadequate antigen retrieval	Optimize retrieval time, temperature, and buffer pH.	
Primary antibody concentration too low	Increase antibody concentration or incubation time.	<del>-</del>
High Background	Non-specific antibody binding	Increase blocking time; use serum from the secondary antibody host.
Endogenous peroxidase activity	Ensure adequate peroxidase blocking.	
Sections dried out	Keep slides moist throughout the procedure.	<del>-</del>
Non-specific Staining	Primary antibody concentration too high	Titrate the primary antibody to the optimal dilution.
Cross-reactivity of secondary antibody	Use a secondary antibody raised against the primary antibody host species.	



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